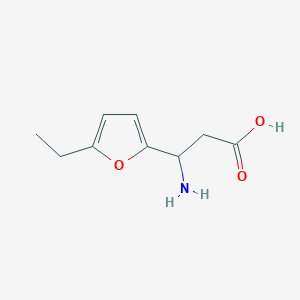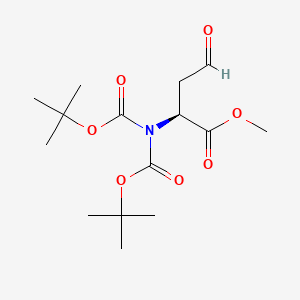![molecular formula C29H38F4N2O4 B12444603 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12444603.png)
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its intricate molecular arrangement, which includes multiple functional groups that contribute to its reactivity and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the phenoxy and butanamide intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield and purity while minimizing the environmental impact and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2,4-bis(2-methyl-2-butanyl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3,6-dioxo-1,4-cyclohexadien-1-yl)hexanamide
- bis[2,4-bis(2-methylbutan-2-yl)phenyl] [4-(2-methylbutan-2-yl)phenyl] phosphite
Uniqueness
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C29H38F4N2O4 |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[3-hydroxy-4-(2,3,3,3-tetrafluoropropanoylamino)phenyl]butanamide |
InChI |
InChI=1S/C29H38F4N2O4/c1-7-27(3,4)18-11-14-23(20(16-18)28(5,6)8-2)39-15-9-10-24(37)34-19-12-13-21(22(36)17-19)35-26(38)25(30)29(31,32)33/h11-14,16-17,25,36H,7-10,15H2,1-6H3,(H,34,37)(H,35,38) |
Clé InChI |
UHGUEHFQPOGRKJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C(F)(F)F)F)O)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)

![N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide](/img/structure/B12444571.png)
![3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12444576.png)


![N-[4-(Aminomethyl)phenyl]-2-methylbenzamide](/img/structure/B12444597.png)
![N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12444609.png)

